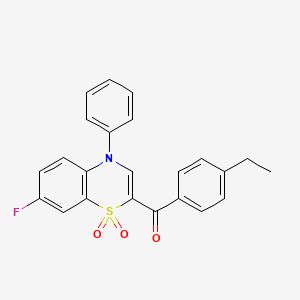

(4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested as positive allosteric modulators of the AMPA receptors .Molecular Structure Analysis

The molecular formula ofThis compound is C24H20FNO3S . Its average mass is 421.484 Da and its monoisotopic mass is 421.114807 Da . Chemical Reactions Analysis

The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Wissenschaftliche Forschungsanwendungen

Crystallographic and Conformational Analysis

A study focused on the synthesis, crystal structure, and density functional theory (DFT) study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, providing insights into the conformational analysis and molecular structures of complex organic compounds. This research could hint at the methodologies for analyzing the crystal structure and molecular properties of “(4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone” (P. Huang et al., 2021).

Fluorescent Probes Sensing

The application of benzothiazole derivatives in the development of fluorescent probes for sensing pH and metal cations demonstrates the functional versatility of benzothiazole compounds. Such studies indicate potential research avenues for the compound in the creation of new fluorescent probes for biological and chemical sensing (K. Tanaka et al., 2001).

Anticancer and Antimicrobial Activities

Synthesis and biological evaluation of related compounds have been explored for their potential anticancer and antimicrobial activities. These findings suggest possible areas of research into the bioactive properties of “this compound” and its derivatives (T. R. R. Naik et al., 2022).

Antioxidant Properties

The study of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives for their antioxidant activities suggests the potential of benzothiazin compounds in the development of new antioxidants. This could be a relevant research application for the compound , exploring its efficacy as an antioxidant (Yasin Çetinkaya et al., 2012).

Material Science Applications

Research on thiophene derivatives has highlighted their broad applications in material science, including their use in solar cells and chemical sensors. This indicates potential research applications for the subject compound in the development of new materials for electronic and photovoltaic devices (S. Nagaraju et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, continue to be an area of interest in medicinal chemistry research . Future directions may include the synthesis of new derivatives, exploration of their pharmacological activities, and the study of their structure-activity relationships .

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-(7-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO3S/c1-2-16-8-10-17(11-9-16)23(26)22-15-25(19-6-4-3-5-7-19)20-13-12-18(24)14-21(20)29(22,27)28/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPAVEMFFFJZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)

![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)

![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)